N-(4-methoxybenzyl)cyanamide
Overview
Description
N-(4-methoxybenzyl)cyanamide: is an organic compound with the molecular formula C9H10N2O. It is characterized by the presence of a cyanamide group attached to a 4-methoxybenzyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(4-methoxybenzyl)cyanamide can be synthesized through the reaction of 4-methoxybenzylamine with cyanogen bromide under controlled conditions. The reaction typically involves the use of a solvent such as acetonitrile and a base like triethylamine to facilitate the formation of the cyanamide group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxybenzyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the cyanamide group to primary amines.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the cyanamide group under basic or acidic conditions[][3].
Major Products: The major products formed from these reactions include oximes, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used[3][3].
Scientific Research Applications
Chemistry: N-(4-methoxybenzyl)cyanamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of heterocyclic compounds and other complex molecules .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its cytotoxic effects against certain cancer cell lines, making it a candidate for anticancer drug development .
Industry: The compound is utilized in the production of specialty chemicals and intermediates. Its unique reactivity makes it valuable in the synthesis of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)cyanamide involves its interaction with specific molecular targets. The cyanamide group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its cytotoxic effects .
Comparison with Similar Compounds
N-(4-methoxybenzyl)thiosemicarbazide: Similar in structure but contains a thiosemicarbazide group instead of a cyanamide group.
N-(4-methoxybenzyl)amine: Lacks the cyanamide group, making it less reactive in certain chemical reactions.
Uniqueness: N-(4-methoxybenzyl)cyanamide is unique due to the presence of the cyanamide group, which imparts distinct reactivity and potential biological activity. This makes it a versatile compound in synthetic chemistry and a promising candidate for pharmaceutical research .
Properties
IUPAC Name |
(4-methoxyphenyl)methylcyanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-12-9-4-2-8(3-5-9)6-11-7-10/h2-5,11H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZRRVIGXWUQOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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